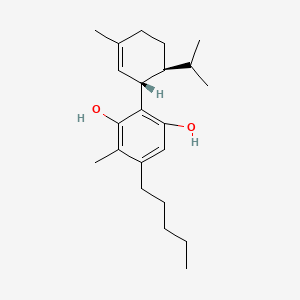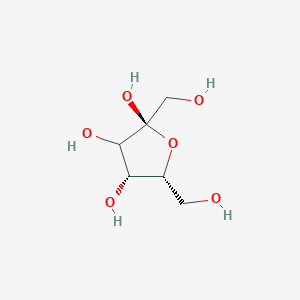![molecular formula C26H46N4 B12401977 N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine is a complex organic compound characterized by its multiple amine groups and cyclohexyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine typically involves multi-step organic reactions. One common approach is the reductive amination of a suitable aldehyde or ketone with cyclohexylamine and propane-1,3-diamine under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler compound with a single amine group and a cyclohexyl ring.
N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to a single nitrogen atom.
Propane-1,3-diamine: A simpler diamine without the cyclohexyl groups.
Uniqueness
N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine is unique due to its complex structure, which includes multiple amine groups and cyclohexyl rings
Eigenschaften
Molekularformel |
C26H46N4 |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C26H46N4/c1-3-9-25(10-4-1)29-19-7-17-27-21-23-13-15-24(16-14-23)22-28-18-8-20-30-26-11-5-2-6-12-26/h13-16,25-30H,1-12,17-22H2 |
InChI-Schlüssel |
HAKFGEFAVSVPJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNCCCNC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)




![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)


![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)

